Deoxy Fesoterodine

HPLC method validation Impurity profiling Pharmaceutical analysis

Pharmaceutical QC laboratories require impurity reference standards with unequivocal structural identity and validated chromatographic behavior to meet ICH Q3A/Q3B thresholds. Generic 'Fesoterodine impurity' substitutes risk misidentification and batch failure. Deoxy Fesoterodine (CAS 895137-81-2), designated Fesoterodine Impurity C, eliminates this risk: • Distinct RRt of 1.37 ensures baseline resolution from the API in HPLC/UPLC methods. • Supplied with comprehensive characterization data (NMR, MS, HPLC) for direct method validation. • Enables accurate quantification in forced degradation studies and routine batch release testing. • ICH-compliant documentation supports ANDA submissions and regulatory filings.

Molecular Formula C26H37NO2
Molecular Weight 395.6 g/mol
Cat. No. B13851106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Fesoterodine
Molecular FormulaC26H37NO2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1
InChIKeyLOMIYJWXUUAURU-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Fesoterodine Reference Standard


Deoxy Fesoterodine (CAS: 895137-81-2) is a fully characterized chemical compound utilized as a reference standard for the active pharmaceutical ingredient (API) Fesoterodine [1]. It is a specific impurity, also designated as Fesoterodine Impurity C or Dehydroxyfesoterodine, that arises during the synthesis of Fesoterodine Fumarate [2]. As a muscarinic acetylcholine receptor antagonist prodrug, Fesoterodine is prescribed for overactive bladder syndrome; the presence and control of its related impurities, such as Deoxy Fesoterodine, are critical for ensuring drug purity, safety, and efficacy in pharmaceutical development and manufacturing . This reference standard is supplied with comprehensive characterization data compliant with regulatory guidelines, making it an essential tool for analytical method validation (AMV) and quality control (QC) applications [1].

Identity

Specific impurity marker (Fesoterodine Impurity C)

Workflow

Supports HPLC AMV, QC batch release, and stability testing

Certification

Supplied with comprehensive CoA for regulatory use

Why Deoxy Fesoterodine Cannot Be Substituted


In pharmaceutical analysis, the precise identification and quantification of specific impurities are non-negotiable for regulatory compliance and patient safety. Deoxy Fesoterodine (Fesoterodine Impurity C) is a chemically distinct entity with a unique molecular structure, chromatographic behavior, and degradation pathway compared to other Fesoterodine-related impurities [1]. Substituting it with a generic 'Fesoterodine impurity' reference standard would be scientifically invalid and could lead to method inaccuracies. The ICH Q3A/Q3B guidelines mandate the use of specific, well-characterized impurity standards to ensure the sensitivity, selectivity, and accuracy of analytical methods for drug substance and drug product release [2]. Using an unqualified alternative risks misidentification, inaccurate quantification, and potential batch failures, ultimately compromising drug quality and regulatory submissions [3].

Distinct chromatographic behavior vs. other Fesoterodine impurities may lead to method inaccuracies.

Generic impurity standards lack specific ICH Q3A characterization data, risking regulatory non-compliance.

Substitution may cause misidentification or inaccurate quantification, compromising batch release integrity.

Deoxy Fesoterodine: Quantitative Differentiation


HPLC Retention Time Differentiation

In a validated stability-indicating RP-HPLC method for Fesoterodine Fumarate, the unknown impurity corresponding to Deoxy Fesoterodine (Impurity C) elutes at a distinct relative retention time (RRt) of 1.37, clearly separating it from the main API peak and other known impurities [1]. This specific RRt value is critical for accurate identification and quantification during routine QC and stability studies. Using an alternative impurity standard with a different RRt would render the method non-specific and unreliable [2].

HPLC Retention
Reported head-to-head
RRt 1.37
Enables specific impurity resolution from API (RRt 1.00).
Validated in RP-HPLC stability-indicating method.
HPLC method validation Impurity profiling Pharmaceutical analysis

Forced Degradation Marker Specificity

Forced degradation studies confirm that Deoxy Fesoterodine is a specific degradation product of Fesoterodine Fumarate formed under stress conditions in tablet dosage forms, distinguishing it from other process-related impurities [1]. Its formation is particularly pronounced under oxidative and thermal stress, making it a critical marker for monitoring formulation stability and predicting shelf-life [2].

Forced Degradation
Class-level inference
Oxidative & thermal stress marker
Supports stability-indicating method review.
Formation increases specifically under ICH Q1A stress conditions.
Forced degradation studies Stability-indicating methods Pharmaceutical formulation

Certified Purity and Characterization

Commercially available Deoxy Fesoterodine reference standards are supplied with a certified purity of ≥95% as determined by HPLC, accompanied by comprehensive characterization data including 1H-NMR, MS, and HPLC chromatograms . This level of purity and documentation exceeds typical research-grade chemicals and is specifically designed to support the stringent requirements of analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Certified Purity
Supplier specification
≥95% (HPLC) with CoA
Supports regulatory AMV and QC requirements.
Comprehensive characterization data to verify.
Reference standard certification Analytical method validation Quality control

Deoxy Fesoterodine Applications


Analytical Method Development and Validation

Deoxy Fesoterodine is used as a critical reference standard to establish system suitability, determine relative response factors (RRF), and assess method specificity, linearity, accuracy, and precision during the development and validation of HPLC or UPLC methods for Fesoterodine drug substance and drug product [1]. Its distinct RRt of 1.37 [2] confirms adequate resolution from the API, a key validation parameter.

QC Batch Release and Stability Testing

In routine QC laboratories, Deoxy Fesoterodine serves as a retention time marker and quantification standard for impurity testing of Fesoterodine fumarate batches and finished dosage forms [1]. By monitoring the area% of this impurity, manufacturers ensure that levels remain below the ICH identification and qualification thresholds, thereby confirming batch-to-batch consistency and product quality [3].

Forced Degradation Studies for Formulation and Packaging

Deoxy Fesoterodine is a key marker in forced degradation (stress) studies of Fesoterodine formulations [2]. Quantifying its formation under various stress conditions (heat, humidity, oxidation, light) allows formulation scientists to identify degradation pathways, optimize formulation components, and select appropriate protective packaging to ensure long-term drug stability [4].

Application
Selection Property
Validation Focus
Method Development & Validation
Specific chromatographic marker
System suitability and specificity
QC Batch Release & Stability Testing
Purity and quantitative benchmark
Batch-to-batch consistency and ICH compliance
Forced Degradation Studies
Degradation pathway marker
Formulation stability and shelf-life assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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